molecular formula C40H80O11Si2 B14364807 Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate CAS No. 90161-37-8

Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate

Cat. No.: B14364807
CAS No.: 90161-37-8
M. Wt: 793.2 g/mol
InChI Key: PVTFOJNRZMXPTN-UHFFFAOYSA-N
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Description

Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate: is a complex organosilicon compound with the molecular formula C40H80O11Si2 . This compound is characterized by the presence of both silane and oxirane (epoxide) functional groups, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate typically involves the reaction of tris(pentyloxy)silylpropyl derivatives with oxirane-2,3-dicarboxylate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include toluene or tetrahydrofuran (THF) , and the reaction is often catalyzed by Lewis acids such as boron trifluoride etherate .

Industrial Production Methods

On an industrial scale, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and real-time monitoring of reaction parameters such as temperature, pressure, and pH can optimize the production process. The final product is typically purified using column chromatography or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Peracids (e.g., )

    Reduction: Hydride donors (e.g., )

    Substitution: Nucleophiles (e.g., , )

Major Products Formed

Scientific Research Applications

Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate involves the interaction of its functional groups with target molecules. The epoxide ring can react with nucleophiles , leading to the formation of covalent bonds . The silane groups can form siloxane bonds with hydroxyl groups on surfaces, providing strong adhesion and chemical resistance .

Comparison with Similar Compounds

Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate: can be compared with other similar compounds such as:

  • Bis{3-[tris(methoxy)silyl]propyl} oxirane-2,3-dicarboxylate
  • Bis{3-[tris(ethoxy)silyl]propyl} oxirane-2,3-dicarboxylate
  • Bis{3-[tris(butyloxy)silyl]propyl} oxirane-2,3-dicarboxylate

The uniqueness of This compound lies in its longer alkoxy chains , which provide enhanced hydrophobicity and flexibility compared to its shorter-chain counterparts .

Properties

CAS No.

90161-37-8

Molecular Formula

C40H80O11Si2

Molecular Weight

793.2 g/mol

IUPAC Name

bis(3-tripentoxysilylpropyl) oxirane-2,3-dicarboxylate

InChI

InChI=1S/C40H80O11Si2/c1-7-13-19-29-45-52(46-30-20-14-8-2,47-31-21-15-9-3)35-25-27-43-39(41)37-38(51-37)40(42)44-28-26-36-53(48-32-22-16-10-4,49-33-23-17-11-5)50-34-24-18-12-6/h37-38H,7-36H2,1-6H3

InChI Key

PVTFOJNRZMXPTN-UHFFFAOYSA-N

Canonical SMILES

CCCCCO[Si](CCCOC(=O)C1C(O1)C(=O)OCCC[Si](OCCCCC)(OCCCCC)OCCCCC)(OCCCCC)OCCCCC

Origin of Product

United States

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